molecular formula C10H12FN B2611988 7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 1248999-54-3

7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2611988
CAS No.: 1248999-54-3
M. Wt: 165.211
InChI Key: XSYJLSHTQMENQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline (7-F-3-Me-THIQ) is a fluorinated tetrahydroisoquinoline (THIQ) derivative. THIQs are heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a piperidine-like ring. The fluorine atom at position 7 and the methyl group at position 3 confer unique electronic and steric properties, making this compound a valuable scaffold in medicinal chemistry and drug discovery.

Synthesis: The synthesis of 7-fluoro-THIQs typically involves cyclization of catechol amines followed by deoxyfluorination, as demonstrated by Saito et al. . The methyl group at position 3 may be introduced via alkylation during cyclization or through post-functionalization strategies.

Properties

IUPAC Name

7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c1-7-4-8-2-3-10(11)5-9(8)6-12-7/h2-3,5,7,12H,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYJLSHTQMENQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CN1)C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinolines and quinolines, which can exhibit different biological and chemical properties .

Scientific Research Applications

Chemical Synthesis and Materials Science

Building Block for Organic Synthesis
7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions allows for the creation of diverse derivatives with tailored properties. This versatility is particularly valuable in the development of new materials and specialty chemicals.

Advanced Materials Production
In materials science, this compound is utilized in the formulation of advanced materials due to its unique electronic properties imparted by the fluorine atom. These materials are often engineered for specific applications in electronics and photonics.

Biological Research

Enzyme Interactions and Metabolic Pathways
The compound is instrumental in biological research, particularly in studying enzyme interactions and metabolic pathways. It can modulate enzyme activity, providing insights into biochemical processes and potential therapeutic targets.

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits antimicrobial and anticancer activities. Studies have shown that it can inhibit the growth of various pathogens and cancer cell lines, making it a candidate for drug development aimed at treating infectious diseases and cancers .

Medicinal Chemistry

Therapeutic Applications
The compound has potential therapeutic applications in neurology and infectious disease treatment. Its structural resemblance to biologically active molecules suggests that it may interact with specific receptors or enzymes involved in neurological disorders.

Case Study: Neurological Disorders
A notable case study highlighted its effectiveness in modulating neurotransmitter synthesis pathways, which could lead to advancements in treating conditions such as depression or anxiety disorders.

Data Table: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialInhibits growth of bacteria and fungi; potential for developing new antibiotics
AnticancerExhibits significant cytotoxicity against various cancer cell lines
Enzyme ModulationAlters activity of enzymes involved in neurotransmitter synthesis
Anti-inflammatoryPotential to reduce inflammation through modulation of cAMP levels

Industrial Applications

In industry, this compound is employed in the production of specialty chemicals. Its unique properties allow for enhanced performance in formulations used in various applications such as coatings and adhesives.

Mechanism of Action

The mechanism of action of 7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For instance, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling and function .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The pharmacological and chemical properties of 7-F-3-Me-THIQ are influenced by substituents at positions 3 and 7. Below is a detailed comparison with structurally similar THIQ derivatives:

Structural Analogues

Compound Name 7-Substituent 3-Substituent Molecular Weight (g/mol) Key Properties/Applications References
7-Fluoro-3-methyl-THIQ F CH₃ 201.46* Under investigation; scaffold for CNS drug design.
7-Bromo-3-methyl-THIQ hydrochloride Br CH₃ 262.46 High purity (>99%); used in antitumor research.
7-Chloro-3-phenyl-THIQ hydrochloride Cl C₆H₅ 280.2 Versatile small-molecule scaffold; lab use only.
7-Nitro-THIQ NO₂ H 178.19 Research intermediate; unvalidated for therapeutics.
7-Trifluoromethyl-THIQ hydrochloride CF₃ H 239.66 High similarity to 7-F-THIQ; no reported bioactivity.

*Calculated based on molecular formula (C₁₀H₁₂FN).

Key Observations :

  • Methyl vs. Phenyl : The 3-methyl group in 7-F-3-Me-THIQ reduces steric bulk compared to 3-phenyl derivatives, possibly improving metabolic stability .
  • Electron-Withdrawing Groups: Nitro (NO₂) and trifluoromethyl (CF₃) substituents at position 7 may alter electronic properties, affecting receptor binding .

Functional Analogues

Pharmacological Activity
  • Salsolinol Derivatives (1-methyl-6,7-dihydroxy-THIQ): Neurotoxic in Parkinson’s disease models, highlighting substituent-dependent toxicity .
  • Antitumor THIQs : Substituted derivatives (e.g., 6-(3,4,5-trimethoxyphenyl)-THIQ) show activity against cancer cell lines, emphasizing the role of aromatic substitutions .
Toxicity Profiles
  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine): A structurally related compound causing Parkinsonism via selective nigrostriatal toxicity .

Discussion and Implications

  • Positional Specificity : The 7-fluoro substitution in 7-F-3-Me-THIQ may enhance metabolic stability compared to 6-fluoro isomers due to reduced susceptibility to cytochrome P450 oxidation .
  • Contradictory Bioactivities: While some THIQs (e.g., CKD712) are therapeutic, others (e.g., salsolinol) are neurotoxic, underscoring the need for precise structural optimization .

Biological Activity

7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core with a fluorine atom and a methyl group attached. Its molecular formula is C_10H_12FN, contributing to its distinct chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Interaction : The compound has been shown to bind to specific enzymes involved in neurotransmitter synthesis, potentially modulating neuronal signaling pathways.
  • Receptor Modulation : It acts as an antagonist at the kappa opioid receptor (KOR), demonstrating selectivity over mu and delta opioid receptors. This selectivity is crucial for developing treatments for pain management and addiction .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Antidepressant Effects

Preliminary studies suggest that related compounds may exhibit antidepressant-like effects mediated through serotonergic and dopaminergic systems. These findings indicate a possible role for this compound in addressing mood disorders .

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the biological activity of tetrahydroisoquinoline derivatives. For example, modifications at specific positions on the isoquinoline ring have been correlated with enhanced receptor binding affinities and improved pharmacological profiles .

Case Studies

  • Kappa Opioid Receptor Antagonism : A study highlighted the effectiveness of a related tetrahydroisoquinoline derivative in inhibiting KOR with a binding affinity (K_e) of 0.37 nM. This demonstrates the potential of these compounds in developing targeted therapies for opioid-related disorders .
  • Antimicrobial Activity : In a comparative analysis of various tetrahydroisoquinoline derivatives, this compound showed superior antimicrobial efficacy against resistant strains of bacteria compared to standard antibiotics.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against multiple bacterial strains
Kappa Opioid ReceptorK_e = 0.37 nM; selective antagonist
AntidepressantPotential serotonergic modulation

Q & A

Basic: What are the most reliable synthetic routes for 7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline?

Answer:
The synthesis of this compound can be optimized using cyclization strategies derived from analogous tetrahydroisoquinoline frameworks. For example:

  • Precursor cyclization : Start with a fluorinated benzaldehyde derivative and a methyl-substituted amine. Cyclization under acidic conditions (e.g., polyphosphoric acid) is a common method, as demonstrated for 1-methyl-tetrahydroisoquinoline derivatives .
  • Functional group manipulation : Fluorine can be introduced via electrophilic substitution or halogen exchange reactions. Methyl groups are typically added using alkylation agents (e.g., methyl iodide) during intermediate stages .
    Key considerations : Monitor reaction temperatures (60–100°C) and solvent polarity to avoid side products like over-oxidized or dimerized species.

Advanced: How can regioselective fluorination be achieved during synthesis to minimize competing side reactions?

Answer:
Regioselective fluorination requires precise control of reaction conditions:

  • Electrophilic fluorination : Use reagents like Selectfluor® or N-fluoropyridinium salts to target electron-rich positions (e.g., para to methoxy groups in related compounds) .
  • Directed ortho-fluorination : Employ directing groups (e.g., sulfonyl or carbonyl) to guide fluorine placement. For example, 2-methylsulfonyl groups in similar tetrahydroisoquinolines enhance regioselectivity .
  • Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures may shift selectivity. Validate outcomes via HPLC or GC-MS to confirm purity (>95%) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorine-induced deshielding at C7, methyl group splitting patterns) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₁₀H₁₂FN) and detects isotopic peaks for fluorine .
  • HPLC-PDA : Assess purity and resolve enantiomers if chiral centers are present. Use C18 columns with acetonitrile/water mobile phases .

Advanced: How can stereochemical outcomes be controlled during synthesis, particularly for chiral analogs?

Answer:

  • Asymmetric catalysis : Chiral ligands (e.g., BINOL or sparteine) in cyclization steps induce enantioselectivity. For example, Pd-catalyzed asymmetric hydrogenation achieved >90% ee in related tetrahydroisoquinolines .
  • Chiral resolution : Use diastereomeric salt formation with tartaric acid derivatives. Monitor via polarimetry or chiral HPLC .
  • Dynamic kinetic resolution : Combine racemization-prone intermediates with enantioselective catalysts to maximize yield and ee .

Basic: What biological activities have been reported for structurally similar tetrahydroisoquinolines?

Answer:

  • Antimicrobial activity : Fluoro-substituted analogs (e.g., 6-Fluoro-2-methyl-tetrahydroquinoline) show inhibition against Gram-positive bacteria (MIC: 2–8 µg/mL) .
  • CNS modulation : Derivatives like 7-hydroxy-tetrahydroisoquinoline-carboxamides act as κ-opioid receptor antagonists (Ke = 0.37 nM) .
  • Wound healing : Compounds like CKD712 induce VEGF via HO-1 upregulation, accelerating fibroblast migration and angiogenesis .

Advanced: How can researchers investigate the mechanism of VEGF induction by 7-Fluoro-3-methyl-tetrahydroisoquinoline derivatives?

Answer:

  • siRNA knockdown : Target HO-1 or AMPK in human dermal fibroblasts (HDFs) to assess dependency on these pathways .
  • Kinase profiling : Use broad-spectrum kinase inhibitors to identify signaling nodes (e.g., PI3K/AKT/mTOR) involved in VEGF upregulation .
  • In vivo models : Employ full-thickness skin wound assays in mice. Measure wound closure rates and VEGF levels via ELISA post-treatment .

Basic: How do substituents (fluoro, methyl) influence the compound’s physicochemical properties?

Answer:

  • Lipophilicity : Fluorine increases logP (by ~0.25) but reduces solubility. Methyl groups further enhance hydrophobicity, requiring salt formation (e.g., HCl salts) for aqueous formulations .
  • Metabolic stability : Fluorine resists oxidative metabolism, prolonging half-life. Methyl groups may sterically hinder CYP450 binding .

Advanced: What strategies resolve contradictions in reported biological data (e.g., conflicting SAR trends)?

Answer:

  • Orthogonal assays : Replicate results across multiple platforms (e.g., GTPγS binding for receptor affinity vs. functional cAMP assays) .
  • Meta-analysis : Compare datasets from structurally aligned compounds. For example, 7-methoxy vs. 7-fluoro analogs may show divergent receptor binding due to electronic effects .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to rationalize substituent effects on target binding pockets .

Basic: What are the stability and storage requirements for this compound?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Moisture control : Use desiccants for hydrochloride salts, which are hygroscopic .
  • Solution stability : In DMSO, stability exceeds 6 months at –80°C. Avoid freeze-thaw cycles .

Advanced: How can computational tools predict neurotoxicity risks akin to MPTP-like compounds?

Answer:

  • Structural alerts : Screen for β-carboline or tetrahydropyridine motifs linked to dopaminergic toxicity .
  • In silico toxicity platforms : Use Derek Nexus or ProTox-II to assess mitochondrial complex I inhibition potential .
  • Metabolite prediction : Simulate oxidative metabolism (e.g., via FMO3) to identify neurotoxic intermediates (e.g., pyridinium ions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.